molecular formula C10H8FNO B1456882 7-Fluoro-6-methoxyquinoline CAS No. 887769-91-7

7-Fluoro-6-methoxyquinoline

Cat. No. B1456882
M. Wt: 177.17 g/mol
InChI Key: SNKVCSRTSDJDKK-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinoline is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 7-Fluoro-6-methoxyquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The IUPAC name for 7-Fluoro-6-methoxyquinoline is the same as its common name . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines like 7-Fluoro-6-methoxyquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical And Chemical Properties Analysis

7-Fluoro-6-methoxyquinoline is a powder at room temperature . It has a molecular weight of 177.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows various methods for synthesizing compounds related to 7-Fluoro-6-methoxyquinoline. For example, the synthesis of 3-fluoro-6-methoxyquinoline involves a two-step process starting from p-Anisidine and 2-fluoromalonic acid, yielding 2,4-dichloro-3-fluoro-6-methoxyquinoline, followed by hydrogenolysis (Li, Zhang, & Mangano, 2008).
  • Fluorescence Characteristics : Studies on similar compounds, such as 6-methoxyquinoline, show specific absorption and fluorescence spectra that change with pH, indicating potential applications in fluorescence-based sensing and analysis (Schulman et al., 1974).

Applications in Antibacterial Drugs

  • Potent Antibacterial Activity : Certain derivatives of 7-Fluoro-6-methoxyquinoline exhibit potent in vitro antibacterial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promise for treating respiratory tract infections (Odagiri et al., 2018).
  • Development of Antimicrobial Agents : The synthesis and evaluation of various 7-Fluoro-6-methoxyquinoline derivatives have led to new antimicrobial agents effective against multi-drug-resistant strains, highlighting its potential in drug development (Senthilkumar et al., 2008).

Antitumor Activities

  • Potential in Cancer Therapy : Derivatives of 7-Fluoro-6-methoxyquinoline, such as 4-Anilinoquinoline compounds, have been evaluated for their antiproliferative activities, showing effectiveness against certain cancer cell lines, suggesting a potential role in cancer treatment (Liu et al., 2015).

Sensing and Detection Applications

  • Chemosensors : Certain compounds like 5-chloro-8-methoxyquinoline show selectivity in binding to specific metal ions, which can be useful in detecting metal ion concentrations in various environments (Prodi et al., 2001).
  • Fluorescence Quenching as Sensors : The study of the quenching of fluorescence in compounds like 6-methoxyquinoline indicates their potential as sensors for detecting ions like chloride in aqueous media (Mehata & Tripathi, 2002).

Safety And Hazards

The safety information for 7-Fluoro-6-methoxyquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This includes the development of novel antibacterial agents that are effective against fluoroquinolone-resistant pathogens .

properties

IUPAC Name

7-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKVCSRTSDJDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
… 3,7-Difluoro-6-methoxyquinoline 69, one of the key intermediates for the synthesis of antibacterial agents, has been obtained by the reaction of 3-amino-7-fluoro-6-methoxyquinoline …
Number of citations: 3 link.springer.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz
ND Heindel, CJ Ohnmacht, J Molnar… - Journal of the Chemical …, 1969 - pubs.rsc.org
The directive effects in the nitration under standard conditions of a series of substituted 4-chloroquinolines and 4-quinolones are discussed. 6-Methyl and 6-methoxy-substituents direct …
Number of citations: 2 pubs.rsc.org

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